N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide is a complex organic compound that features a benzodioxole ring, a bromine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the brominated benzodioxole with a sulfonamide precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and as a scaffold for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in anticancer studies, it may inhibit the activity of certain enzymes involved in cell proliferation . The benzodioxole ring can interact with the active site of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which can impart distinct chemical reactivity and biological activity compared to other benzodioxole derivatives.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-6-16(11(2)5-13(10)17)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOEQWKTZIMRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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